molecular formula C17H25NO3 B8174685 tert-Butyl cyclobutyl(3-hydroxy-5-methylbenzyl)carbamate

tert-Butyl cyclobutyl(3-hydroxy-5-methylbenzyl)carbamate

Cat. No.: B8174685
M. Wt: 291.4 g/mol
InChI Key: UNFCQTFFTFPSTJ-UHFFFAOYSA-N
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Description

tert-Butyl cyclobutyl(3-hydroxy-5-methylbenzyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is characterized by the presence of a tert-butyl group, a cyclobutyl ring, and a 3-hydroxy-5-methylbenzyl moiety, making it a versatile intermediate in various chemical reactions.

Properties

IUPAC Name

tert-butyl N-cyclobutyl-N-[(3-hydroxy-5-methylphenyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-12-8-13(10-15(19)9-12)11-18(14-6-5-7-14)16(20)21-17(2,3)4/h8-10,14,19H,5-7,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFCQTFFTFPSTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)CN(C2CCC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl cyclobutyl(3-hydroxy-5-methylbenzyl)carbamate typically involves the reaction of tert-butyl carbamate with cyclobutyl bromide and 3-hydroxy-5-methylbenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl cyclobutyl(3-hydroxy-5-methylbenzyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carbonyl derivatives, reduced alcohols, and substituted carbamates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl cyclobutyl(3-hydroxy-5-methylbenzyl)carbamate is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound is explored for its potential as a prodrug. The carbamate group can be hydrolyzed in vivo to release the active drug, making it a useful strategy for drug delivery.

Industry

In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its versatility and stability make it an important intermediate in the synthesis of various active ingredients.

Mechanism of Action

The mechanism of action of tert-Butyl cyclobutyl(3-hydroxy-5-methylbenzyl)carbamate involves the hydrolysis of the carbamate group to release the active compound. This process is catalyzed by enzymes such as esterases and amidases in the body. The released active compound then interacts with its molecular targets, which may include enzymes, receptors, or other proteins, to exert its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl cyclobutyl(3-hydroxy-5-methylbenzyl)carbamate is unique due to the presence of the 3-hydroxy-5-methylbenzyl moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar carbamates and enhances its utility in various applications .

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